molecular formula C12H12O5 B136688 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 148050-74-2

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B136688
CAS No.: 148050-74-2
M. Wt: 236.22 g/mol
InChI Key: QJLPMQHRISPJEE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic organic compound featuring an indene core substituted with methoxy groups at positions 6 and 7, a ketone group at position 1, and a carboxylic acid moiety at position 4. The molecule’s fused ring system and electron-withdrawing groups confer unique physicochemical properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves cyclization reactions of substituted benzene precursors, followed by oxidation and functionalization steps. Applications include its use as a building block in drug discovery, particularly for anti-inflammatory and kinase inhibitor candidates .

Properties

IUPAC Name

6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLPMQHRISPJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571065
Record name 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148050-74-2
Record name 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps. One possible synthetic route includes the reaction of aromatic carboxylic esters with formylating agents . The process generally requires controlled conditions, including specific temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research has indicated that derivatives of 2,3-dihydro-1H-indene compounds, including 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, exhibit promising anticancer activities. These compounds have been shown to inhibit Inhibitor of Apoptosis Proteins (IAPs), which play a critical role in cancer cell survival and proliferation. Specifically, studies suggest that these compounds can be effective against various cancer types, including:

  • Acute myeloid leukemia
  • Breast cancer
  • Colon cancer
  • Non-small cell lung cancer
  • Ovarian cancer

The ability of these compounds to induce apoptosis in cancer cells presents a valuable avenue for developing novel anticancer therapies .

1.2 Anti-inflammatory Effects

In addition to their anticancer properties, some studies have suggested that 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene derivatives may possess anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases .

Synthetic Applications

2.1 Building Block in Organic Synthesis

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can yield complex organic molecules. The compound can be utilized in:

  • Synthesis of heterocyclic compounds
  • Formation of esters and amides
  • Development of chiral catalysts

These applications are crucial for advancing synthetic methodologies and expanding the library of available chemical entities .

Mechanistic Insights

3.1 Interaction with Biological Targets

The mechanism of action for 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene derivatives involves their interaction with specific biological targets. For instance:

  • Inhibition of IAPs: By binding to IAPs, these compounds promote apoptosis in cancer cells.
  • Modulation of Signaling Pathways: They may influence key signaling pathways involved in inflammation and cell survival.

Understanding these interactions aids in optimizing the design of more effective derivatives with enhanced therapeutic profiles .

Table 1: Summary of Key Studies on 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene Derivatives

Study ReferenceFocusFindings
Anticancer ActivityInhibition of IAPs leading to apoptosis in multiple cancer types
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines observed in vitro
Synthetic UtilityDemonstrated versatility as a building block for complex organic synthesis

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid to other indene derivatives allow for comparative analyses of reactivity, stability, and applications. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Hazards (GHS Codes)
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid Not provided C₁₂H₁₂O₅ 236.22 6,7-OCH₃; 1-oxo; 4-COOH Data unavailable H302, H315, H319
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid 56461-20-2 C₁₀H₈O₃ 176.17 1-oxo; 4-COOH 225–226 H315, H319, H335
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate 1092348-87-2 C₁₃H₁₄O₅ 250.25 6,7-OCH₃; 1-oxo; 4-COOCH₃ Data unavailable Not specified
2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid 1785137-34-9 C₁₀H₁₀O₃ 178.18 2-OH; 4-COOH Data unavailable H302, H315, H319
2,3-Dihydro-1H-indene-4-carboxylic acid 4044-54-6 C₁₀H₁₀O₂ 162.19 4-COOH Data unavailable H315, H319, H335

Key Findings

Ester derivatives (e.g., methyl ester in CAS 1092348-87-2) exhibit improved solubility in organic solvents, facilitating their use in synthetic workflows .

Thermal Stability :

  • The carboxylic acid moiety in the target compound contributes to higher melting points (e.g., 225–226°C for CAS 56461-20-2) compared to ester or hydroxyl-substituted analogs, which often require lower-temperature storage .

Safety Profiles: The target compound and its analogs share hazards such as skin/eye irritation (H315/H319). Compounds without methoxy groups (e.g., 2,3-dihydro-1H-indene-4-carboxylic acid) exhibit fewer storage restrictions but similar toxicity profiles .

Research Applications: The methyl ester derivative (CAS 1092348-87-2) is prioritized in drug discovery due to its stability in biological assays, whereas the carboxylic acid form (target compound) is used in catalytic studies or as a precursor for metal-organic frameworks . Hydroxyl-substituted analogs (e.g., 2-hydroxy derivative, CAS 1785137-34-9) are explored in antioxidant research, leveraging the redox-active phenolic group .

Research and Industrial Relevance

  • Pharmaceuticals : The target compound’s indene scaffold mimics natural product frameworks, enabling its use in kinase inhibitor design. For example, derivatives with modified methoxy groups show enhanced binding to ATP pockets in kinases .
  • Materials Science : Its rigid bicyclic structure and carboxylic acid group make it a candidate for synthesizing coordination polymers with luminescent properties .

Biological Activity

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 148050-74-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₂H₁₂O₅
  • Molecular Weight : 236.22 g/mol
  • Structural Characteristics : The compound features a unique indene structure with methoxy substituents that may influence its reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of the indene structure can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary investigations into the anticancer potential of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid suggest it may induce apoptosis in cancer cells. This activity is likely mediated through the modulation of various signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cultured cancer cells

The biological activities of 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid are believed to be linked to its ability to interact with cellular signaling pathways. For instance:

  • Antioxidant Mechanism : The compound may scavenge free radicals and upregulate endogenous antioxidant enzymes.
  • Anti-inflammatory Mechanism : It could inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators.
  • Anticancer Mechanism : The induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology:

  • Step 1: Compare multi-step synthesis protocols from analogous indenone derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid under controlled temperature (3–5 hours) can yield structurally similar compounds .
  • Step 2: Optimize methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation, monitoring purity via HPLC (high-performance liquid chromatography) .
  • Step 3: Use TLC (thin-layer chromatography) and NMR (nuclear magnetic resonance) to track intermediates, ensuring minimal side-product formation .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 6,7-dimethoxy derivatives from mono-methoxy or non-substituted indenones?

  • Methodology:

  • NMR Analysis: Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm for non-substituted vs. δ 3.8–4.2 ppm for methoxy groups). Methoxy substituents split aromatic signals into distinct doublets .
  • IR Spectroscopy: Identify C=O stretching (~1700 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution MS to confirm molecular ion peaks (e.g., C₁₂H₁₂O₅ requires m/z ≈ 236.07) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology:

  • Preventive Measures: Avoid ignition sources (P210), ensure proper ventilation, and use PPE (personal protective equipment) for skin/eye protection .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the 6,7-dimethoxy groups influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

  • Methodology:

  • Computational Modeling: Perform DFT (density functional theory) calculations to map electron density at the carbonyl group (C1) and predict regioselectivity .
  • Experimental Validation: React with dienes (e.g., cyclopentadiene) under varying temperatures. Monitor reaction progress via ¹H NMR to assess endo/exo selectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology:

  • Dose-Response Analysis: Test compound across a concentration gradient (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity .
  • Control Experiments: Use structurally similar analogs (e.g., 6-methoxy-indenone) to isolate the contribution of the 7-methoxy group .

Q. How can X-ray crystallography elucidate the conformational flexibility of the dihydro-1H-indene ring system?

  • Methodology:

  • Crystal Growth: Recrystallize from DMF/acetic acid (7:3 v/v) to obtain single crystals .
  • Data Collection: Analyze torsion angles (C2–C3–C4–O1) to quantify ring puckering and planarity deviations .

Methodological Challenges & Solutions

Q. Why does HPLC analysis sometimes show multiple peaks for the same batch, and how can this be addressed?

  • Solution:

  • Column Selection: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers or diastereomers .
  • Mobile Phase Optimization: Adjust pH (e.g., 2.5–3.0 with trifluoroacetic acid) to enhance resolution of polar impurities .

Q. What computational tools predict the compound’s solubility and stability in aqueous vs. organic matrices?

  • Solution:

  • Software: Employ COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate partition coefficients (logP) and pKa values .
  • Validation: Compare predicted vs. experimental solubility in ethanol/water mixtures (e.g., 30–70% ethanol) .

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